2'-Hydroxy-6'-methoxychalcone 2'-Hydroxy-6'-methoxychalcone
Brand Name: Vulcanchem
CAS No.: 42079-68-5
VCID: VC21337163
InChI: InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3
SMILES: COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

2'-Hydroxy-6'-methoxychalcone

CAS No.: 42079-68-5

Cat. No.: VC21337163

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

2'-Hydroxy-6'-methoxychalcone - 42079-68-5

CAS No. 42079-68-5
Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3
Standard InChI Key ZGXVPIGRFJUIEA-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O
SMILES COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O
Canonical SMILES COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O

Chemical Structure and Properties

2'-Hydroxy-6'-methoxychalcone (CAS: 42079-68-5) is an open-chain flavonoid with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . Its structure consists of two aromatic rings (A and B rings) linked by a three-carbon α,β-unsaturated carbonyl system . The compound features a hydroxyl group (-OH) at the 2' position and a methoxy group (-OCH₃) at the 6' position on the A-ring .

Structural Characteristics

The compound's IUPAC name is (E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one . Its specific structural arrangement contributes significantly to its biological activities:

  • The α,β-unsaturated carbonyl system (C=C-C=O) serves as a Michael acceptor, which is crucial for many of its biological functions

  • The hydroxyl group at the 2' position enables hydrogen bonding and enhances antioxidant properties

  • The methoxy group at the 6' position influences the compound's lipophilicity and receptor interactions

Physical and Chemical Properties

2'-Hydroxy-6'-methoxychalcone possesses the following properties:

PropertyValue
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Physical AppearanceYellow crystalline powder
InChIInChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+
InChIKeyZGXVPIGRFJUIEA-ZHACJKMWSA-N
SMILESCOC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O

Synthesis Methods

Laboratory Synthesis

The synthesis of 2'-Hydroxy-6'-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction proceeds between 2-hydroxy-6-methoxyacetophenone and benzaldehyde in the presence of a base catalyst:

  • Reagents: 2'-Hydroxy-6'-methoxyacetophenone (CAS: 703-23-1) and benzaldehyde

  • Catalysts: Typically sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Solvent: The reaction is usually conducted in ethanol or methanol

  • Conditions: Room temperature or slightly elevated temperatures (30-60°C)

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration

The 2'-Hydroxy-6'-methoxyacetophenone starting material is itself often synthesized by selective methylation of 2,6-dihydroxyacetophenone using methyl iodide and potassium carbonate in acetone, with reported yields of approximately 56% .

Industrial Production Methods

Industrial production of 2'-Hydroxy-6'-methoxychalcone follows similar synthetic routes as laboratory methods but employs:

  • Continuous flow reactors to ensure consistent product quality

  • Optimized reaction conditions to minimize by-products

  • Scaled-up procedures to maximize production efficiency

Biological Activities

Anti-inflammatory Properties

2'-Hydroxy-6'-methoxychalcone exhibits significant anti-inflammatory activity through multiple mechanisms. Research has demonstrated its ability to inhibit various inflammatory mediators:

Inhibition of Inflammatory Mediators

The compound shows potent inhibitory effects on pro-inflammatory molecules, as evidenced by various studies:

Inflammatory MediatorEffect of 2'-Hydroxy-6'-methoxychalconeReference
Nitric Oxide (NO)Significant inhibition in LPS-stimulated macrophages
Prostaglandin E2 (PGE2)Suppression of production in macrophages
Pro-inflammatory cytokines (TNF-α, IL-6)Reduced expression
Cyclooxygenase-2 (COX-2)Inhibition of expression
Inducible Nitric Oxide Synthase (iNOS)Downregulation

Signaling Pathway Modulation

The anti-inflammatory mechanisms of 2'-Hydroxy-6'-methoxychalcone involve modulation of key signaling pathways:

  • NF-κB Pathway: The compound inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of numerous pro-inflammatory genes .

  • MAPK Pathway: It suppresses the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in inflammatory responses .

  • AP-1 Activation: Research has shown that 2'-hydroxychalcone derivatives, including this compound, inhibit the activation of activator protein-1 (AP-1), further contributing to their anti-inflammatory effects .

A study comparing different chalcone derivatives found that 2'-Hydroxy-6'-methoxychalcone (Ch29) exhibited pronounced anti-inflammatory effects when simultaneously added with lipopolysaccharide (LPS) in RAW 264.7 macrophage cells .

Antioxidant Properties

Chalcones, including 2'-Hydroxy-6'-methoxychalcone, have shown promising antioxidant activities. They reduce oxidative stress markers by scavenging reactive oxygen species (ROS). The antioxidant mechanism involves:

  • Free Radical Scavenging: The compound can donate hydrogen atoms or electrons to neutralize reactive oxygen species

  • Metal Chelation: It may chelate transition metals that catalyze oxidative processes

  • Enzyme Modulation: The compound can influence the activity of antioxidant enzymes such as superoxide dismutase and catalase

Structure-Activity Relationships

Key Structural Features for Biological Activity

Research on 2'-hydroxychalcones and related derivatives has revealed important structure-activity relationships:

  • Hydroxyl Group at 2': The 2'-hydroxyl group is essential for the anti-inflammatory activity of chalcones, as it enables hydrogen bonding with target proteins .

  • Methoxy Group Position: Studies comparing different methoxy-substituted chalcones revealed that positioning of the methoxy group significantly affects biological activity. A methoxy group at the 6' position (as in 2'-Hydroxy-6'-methoxychalcone) or 4' position enhances anti-inflammatory activity .

  • Double Bond Importance: The C2-C3 double bond in the three-carbon bridge is crucial for biological activity. Research indicates that reduction of this bond abolishes various activities of chalcone derivatives .

  • B-ring Substitutions: Modifications to the B-ring can significantly alter biological activities. Addition of substituents like chloro, methyl, methoxy, or N-dimethyl groups at position 4 of the B ring has been shown to decrease the inhibitory potency of 2'-hydroxy-4'-methoxychalcone .

Comparison with Similar Compounds

A comparative analysis of 2'-Hydroxy-6'-methoxychalcone with related compounds provides insights into structure-activity relationships:

CompoundStructure DifferenceRelative Anti-inflammatory ActivityReference
2'-Hydroxy-6'-methoxychalconeBase compoundHigh potency
2'-hydroxy-4'-methoxychalconeMethoxy at 4' instead of 6'Similar high potency
2',4-dihydroxy-6'-methoxychalconeAdditional hydroxyl at 4 positionStrong inhibitory effect
2'-hydroxy-5'-methoxychalconeMethoxy at 5' instead of 6'Decreased activity
2'-Hydroxy-2,6'-dimethoxychalcone (2,6'-DMC)Additional methoxy at 2 positionSuperior inhibition of NO and cytokines

In a recent study, 2'-Hydroxy-2,6'-dimethoxychalcone (2,6'-DMC) demonstrated superior inhibition of nitric oxide production, pro-inflammatory cytokines, and the expression of inducible nitric oxide synthase and cyclooxygenase-2 compared to related derivatives like 2'-hydroxy-2,4-dimethoxychalcone (2,4-DMC) and 2'-hydroxy-2,5'-dimethoxychalcone (2,5'-DMC) .

Mechanism of Action

Molecular Targets

2'-Hydroxy-6'-methoxychalcone interacts with various molecular targets to exert its biological effects:

Anti-inflammatory Targets

  • COX-2 Suppression: The compound inhibits the expression of cyclooxygenase-2, a key enzyme in prostaglandin biosynthesis and inflammation .

  • iNOS Inhibition: It downregulates inducible nitric oxide synthase, reducing nitric oxide production during inflammatory responses .

  • Cytokine Regulation: The compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Signaling Pathway Intervention

  • NF-κB Pathway: 2'-Hydroxy-6'-methoxychalcone inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB, a master regulator of inflammation .

  • MAPK Pathway: The compound modulates the mitogen-activated protein kinase pathway, which regulates various cellular processes including inflammation .

  • AP-1 Signaling: It suppresses the LPS-induced activation of activator protein-1 (AP-1), another transcription factor involved in inflammatory gene expression .

Cellular Effects

At the cellular level, 2'-Hydroxy-6'-methoxychalcone:

  • Reduces the production of inflammatory mediators in macrophages and other immune cells

  • Scavenges reactive oxygen species, protecting cells from oxidative damage

  • May influence cell cycle progression and apoptosis in cancer cells

Research Applications

Pharmacological Research

2'-Hydroxy-6'-methoxychalcone serves as:

  • Lead Compound: A template for developing novel anti-inflammatory agents with improved efficacy and safety profiles

  • Research Tool: A molecular probe for studying inflammatory pathways and mechanisms

  • Comparative Standard: A reference compound for evaluating the activity of other chalcone derivatives

Medicinal Chemistry

The compound is valuable in medicinal chemistry for:

  • Structure-Activity Relationship Studies: Understanding how structural modifications affect biological activities

  • Scaffold Development: Serving as a molecular scaffold for designing novel therapeutic agents

  • Fragment-Based Drug Design: Providing structural motifs for developing new drug candidates

Future Perspectives

Research Directions

Future research on 2'-Hydroxy-6'-methoxychalcone may focus on:

  • Detailed Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its diverse biological activities

  • Structure Optimization: Development of derivatives with enhanced potency, selectivity, or pharmacokinetic properties

  • Combination Therapies: Investigation of synergistic effects with established therapeutic agents

  • Formulation Development: Exploring novel drug delivery systems to improve bioavailability and tissue targeting

  • Clinical Studies: Progression toward preclinical and clinical evaluation of therapeutic applications

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